Cas no 2137582-82-0 (tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate)

tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2137582-82-0
- tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate
- EN300-798243
-
- Inchi: 1S/C19H27F2NO3/c1-14(11-17(20)21)10-16(23)13-22(18(24)25-19(2,3)4)12-15-8-6-5-7-9-15/h5-9,14,17H,10-13H2,1-4H3
- InChI Key: ACVCJCPYKKEDBP-UHFFFAOYSA-N
- SMILES: FC(CC(C)CC(CN(C(=O)OC(C)(C)C)CC1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 355.19590005g/mol
- Monoisotopic Mass: 355.19590005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798243-2.5g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 2.5g |
$2492.0 | 2025-03-21 | |
Enamine | EN300-798243-0.1g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 0.1g |
$1119.0 | 2025-03-21 | |
Enamine | EN300-798243-0.5g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 0.5g |
$1221.0 | 2025-03-21 | |
Enamine | EN300-798243-10.0g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 10.0g |
$5467.0 | 2025-03-21 | |
Enamine | EN300-798243-5.0g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 5.0g |
$3687.0 | 2025-03-21 | |
Enamine | EN300-798243-0.25g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 0.25g |
$1170.0 | 2025-03-21 | |
Enamine | EN300-798243-1.0g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 1.0g |
$1272.0 | 2025-03-21 | |
Enamine | EN300-798243-0.05g |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate |
2137582-82-0 | 95.0% | 0.05g |
$1068.0 | 2025-03-21 |
tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate
Comprehensive Overview of tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate (CAS No. 2137582-82-0)
The compound tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate (CAS No. 2137582-82-0) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro and oxohexyl moieties, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery and medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
One of the key attributes of tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate is its versatility in organic synthesis. The tert-butyl group provides steric protection, while the benzyl moiety enhances solubility and reactivity. This combination makes the compound a preferred choice for peptide coupling and protecting group strategies. Recent studies highlight its application in catalysis and asymmetric synthesis, aligning with the growing demand for sustainable and efficient synthetic methods.
In the context of green chemistry, CAS No. 2137582-82-0 has garnered attention for its potential to reduce waste and improve atom economy. The incorporation of fluorine atoms is particularly noteworthy, as fluorinated compounds are known for their metabolic stability and bioavailability. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with optimized pharmacokinetic properties.
The compound's relevance extends to bioconjugation and proteomics, where it serves as a linker or spacer in the design of biomolecular probes. Its stability under physiological conditions makes it suitable for in vivo applications, a topic frequently searched by scientists exploring drug delivery systems. Additionally, the carbamate functional group is pivotal in designing prodrugs, a hot topic in pharmaceutical innovation.
From a commercial perspective, tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate is available through specialized chemical suppliers, often listed under high-purity reagents for research use. Its synthesis typically involves multistep organic reactions, including amidation and alkylation, which are areas of interest for process chemistry enthusiasts. The compound's CAS No. 2137582-82-0 is a critical identifier for procurement and regulatory compliance.
Future directions for this compound include exploring its utility in biomaterials and nanotechnology, where its structural motifs could enhance material properties. As the scientific community continues to prioritize AI-driven drug design and computational chemistry, tert-butyl N-benzyl-N-(6,6-difluoro-4-methyl-2-oxohexyl)carbamate may play a role in virtual screening and molecular docking studies.
In summary, CAS No. 2137582-82-0 represents a multifaceted tool for modern chemistry, bridging gaps between synthetic methodology and applied research. Its applications span from small molecule therapeutics to advanced material science, making it a compound of enduring relevance in both academic and industrial settings.
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